molecular formula C15H12N2 B171199 2-Phenylquinolin-8-amine CAS No. 116529-78-3

2-Phenylquinolin-8-amine

Cat. No. B171199
M. Wt: 220.27 g/mol
InChI Key: LOXNFXNXRRMUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08685970B2

Procedure details

8-Nitro-2-phenylquinoline was prepared according to the procedure outlined by Elderfield et al in J. American Chemical Society (1946), vol 68, p. 1589. In a typical run, 8-nitro-2-phenylquinoline (510 mg) was dissolved in 100 mL of MeOH. After the addition of 10% Pd on C (50 mg), the reaction mixture was thoroughly purged with nitrogen. It was then stirred vigorously at room temperature under 1 atm of hydrogen for 18 h. The reaction mixture was filtered through Celite and the filtrate was concentrated under reduced pressure to afford 380 mg of 2-phenylquinolin-8-amine. MS (ESI) calcd for C15H12N2 (m/z): 220.10. found: 221 [M+1].
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:10]=[CH:9]2)([O-:3])=[O:2]>CO.[Pd]>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH:10]=[CH:9]2)([O-:3])=[O:2].[C:14]1([C:11]2[CH:10]=[CH:9][C:8]3[C:13](=[C:4]([NH2:1])[CH:5]=[CH:6][CH:7]=3)[N:12]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CC(=NC12)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was then stirred vigorously at room temperature under 1 atm of hydrogen for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was thoroughly purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CC(=NC12)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=C(C=CC=C2C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: CALCULATEDPERCENTYIELD 169.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.